molecular formula C27H35N3O3 B607246 E6446 CAS No. 1219925-73-1

E6446

Cat. No.: B607246
CAS No.: 1219925-73-1
M. Wt: 449.595
InChI Key: YMYJXFUPMPMETB-UHFFFAOYSA-N
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Description

E6446 is a synthetic compound known for its inhibitory effects on Toll-like receptors 7 and 9. It has shown potential in various scientific research applications, particularly in the fields of immunology and metabolic diseases. This compound has been identified as a potent inhibitor of stearoyl-coenzyme A desaturase 1, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E6446 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

E6446 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Mechanism of Action

E6446 exerts its effects by inhibiting Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the excessive release of proinflammatory cytokines. Additionally, this compound inhibits stearoyl-coenzyme A desaturase 1, reducing hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E6446

This compound is unique due to its dual inhibitory effects on Toll-like receptors 7 and 9, as well as its potent inhibition of stearoyl-coenzyme A desaturase 1. This dual action makes it a promising candidate for treating both inflammatory and metabolic diseases .

Properties

IUPAC Name

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYJXFUPMPMETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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